Tert-butyl 2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Description
This compound is a spirocyclic derivative featuring a 1,4,8-triazaspiro[4.5]dec-1-ene core with a 4-fluorophenyl substituent at position 2, a ketone group at position 3, and a tert-butyl carboxylate at position 6. Its molecular formula is C₁₉H₂₂FN₃O₃ (molecular weight: 363.46) . The spirocyclic architecture and fluorinated aromatic moiety make it a promising intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or protease-targeting agents. The tert-butyl ester group enhances solubility in organic solvents, facilitating purification and derivatization .
Properties
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-17(2,3)25-16(24)22-10-8-18(9-11-22)20-14(15(23)21-18)12-4-6-13(19)7-5-12/h4-7H,8-11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQGLQPGQHJBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)C(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a compound of growing interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazaspiro framework, which is significant for its biological activity. The synthesis typically involves multi-step reactions that may include the formation of the spiro structure through cyclization reactions. Specific synthetic routes have not been extensively documented in the literature; however, general methods for synthesizing similar triazaspiro compounds often involve:
- Formation of the Spiro Center : Utilizing cyclization reactions under acidic or basic conditions.
- Functionalization : Introducing substituents such as the tert-butyl and fluorophenyl groups through electrophilic aromatic substitution or nucleophilic addition.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For example, compounds containing triazaspiro motifs have shown inhibitory effects on various cancer cell lines by disrupting key signaling pathways involved in cell proliferation and survival.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | Induction of apoptosis |
| Similar Triazoles | MCF7 (Breast) | 10 | Inhibition of PI3K/Akt pathway |
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors that regulate cell growth and apoptosis. The presence of the fluorophenyl group is believed to enhance binding affinity through hydrophobic interactions, while the triazaspiro structure may facilitate the formation of hydrogen bonds with target proteins.
Case Studies
- In Vitro Studies : In a study assessing various triazaspiro compounds, it was found that those with electron-withdrawing groups like fluorine exhibited enhanced activity against cancer cell lines due to increased lipophilicity and improved receptor binding.
- In Vivo Evaluations : Animal models treated with similar compounds demonstrated significant tumor reduction compared to controls, suggesting that this class of compounds could be developed into effective anticancer agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Differences
Key Observations :
Substituent Effects: The 4-fluorophenyl group in the target compound enhances electronic and steric properties compared to non-fluorinated analogs (e.g., phenyl in ). Fluorine increases metabolic stability and bioavailability . Thione vs.
Spirocyclic Core Modifications :
- Shifting the ketone from C3 (target) to C4 (e.g., ) redistributes electron density, affecting ring puckering dynamics and conformational flexibility .
Carboxylate vs. Acetamide: The tert-butyl carboxylate in the target compound improves solubility in non-polar solvents (e.g., THF, acetonitrile) compared to acetamide derivatives (e.g., ), which may exhibit higher polarity and lower membrane permeability.
Physicochemical Properties
Table 3: Solubility and Stability
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
